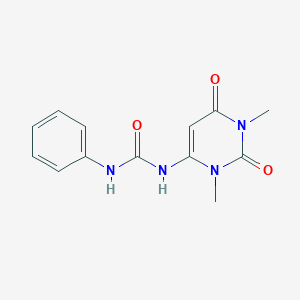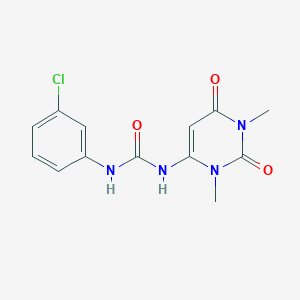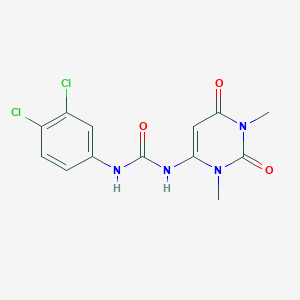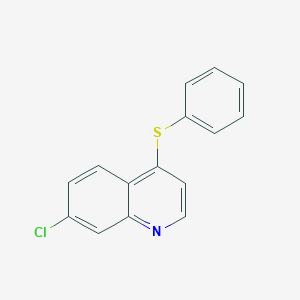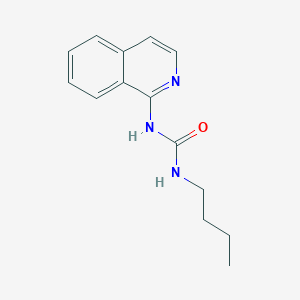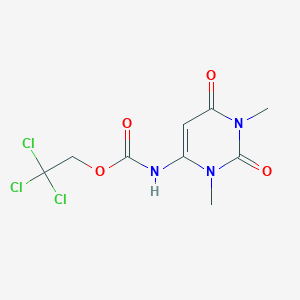![molecular formula C14H10F3NO3 B501053 Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate CAS No. 400074-56-8](/img/structure/B501053.png)
Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate” is a chemical compound with the CAS Number 400074-56-8 . It has a molecular formula of C14H10F3NO3 and a molecular weight of 297.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenecarboxylate group attached to a pyridinyl group via an oxygen atom . The pyridinyl group is further substituted with a trifluoromethyl group .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.323±0.06 g/cm3 and a predicted boiling point of 359.7±42.0 °C . The melting point and flash point are not available .科学的研究の応用
4-MTPB has been used in a variety of scientific research experiments. It has been used as a reagent in the synthesis of various compounds, such as other pyridine derivatives. It has also been used as a ligand in coordination chemistry. In addition, 4-MTPB has been used to study the biochemical and physiological effects of certain drugs, as well as the mechanisms of action of various drugs.
作用機序
The mechanism of action of 4-MTPB is not yet fully understood. However, it is believed that the trifluoromethyl group of 4-MTPB binds to the active site of certain enzymes, thus inhibiting their activity. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, which can be studied using 4-MTPB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MTPB have been studied in a variety of experiments. It has been shown to have an inhibitory effect on certain enzymes, leading to changes in biochemical and physiological processes. For example, 4-MTPB has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to changes in drug metabolism. In addition, 4-MTPB has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins, leading to changes in protein synthesis.
実験室実験の利点と制限
The use of 4-MTPB in laboratory experiments has several advantages. First, it is relatively inexpensive and easily available. Second, it is a relatively safe and non-toxic compound. Third, it can be used in a variety of experiments, including those related to biochemistry, physiology, and pharmacology.
On the other hand, there are some limitations to the use of 4-MTPB in laboratory experiments. First, its mechanism of action is not yet fully understood. Second, it may not be suitable for use in some experiments due to its relatively low solubility in water. Third, it may not be suitable for use in some experiments due to its relatively low reactivity.
将来の方向性
There are a number of potential future directions for the use of 4-MTPB in scientific research. First, further research could be done to better understand the mechanism of action of 4-MTPB. Second, further research could be done to determine the optimal conditions for the use of 4-MTPB in laboratory experiments. Third, further research could be done to investigate the potential applications of 4-MTPB in drug development and drug delivery. Fourth, further research could be done to investigate the potential applications of 4-MTPB in biotechnology. Fifth, further research could be done to investigate the potential applications of 4-MTPB in chemical synthesis. Sixth, further research could be done to investigate the potential applications of 4-MTPB in the study of biochemical and physiological processes. Finally, further research could be done to investigate the potential applications of 4-MTPB in the study of disease processes.
合成法
4-MTPB can be synthesized in a two-step process. The first step involves the reaction of trifluoromethanesulfonic anhydride with 4-methoxybenzaldehyde to form 4-methoxy-2-(trifluoromethyl)benzaldehyde. This is followed by the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with pyridine hydrochloride to form 4-MTPB.
特性
IUPAC Name |
methyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)9-2-5-11(6-3-9)21-12-7-4-10(8-18-12)14(15,16)17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUYNIQCOBVULZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

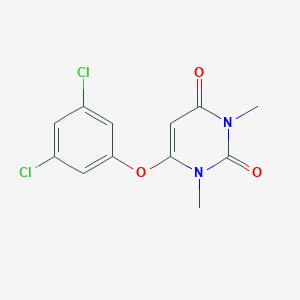

![Methyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)oxy]benzoate](/img/structure/B500977.png)
![Methyl 3-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)oxy]phenylcarbamate](/img/structure/B500978.png)
